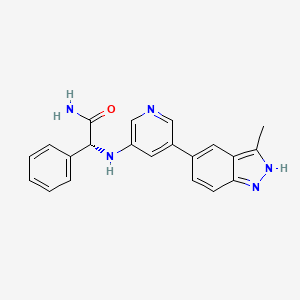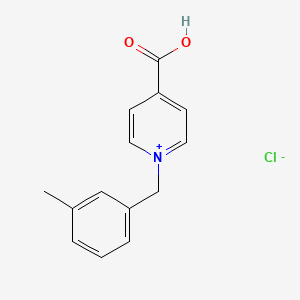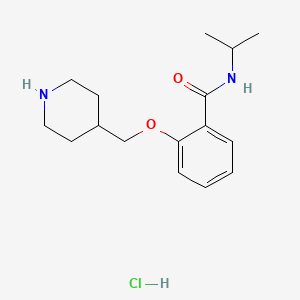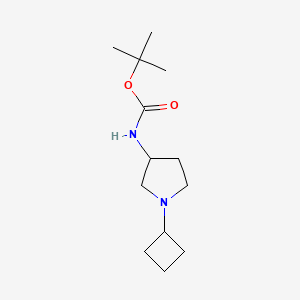
(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide
Vue d'ensemble
Description
The compound “®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes several key features: an indazole ring, a pyridine ring, and a phenyl ring. These rings are connected by various bonds, including a key amide bond. The presence of the ® stereocenter indicates that this compound has chirality, meaning it exists in two non-superimposable mirror image forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polar amide bond and the aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Synthesis of Pyridin Derivatives
A study detailed the synthesis of various pyridin derivatives, such as 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, by reacting 2-cyanoacetamide with benzylideneacetone. This compound further underwent acidic hydrolysis and reactions like Hofmann reaction and treatment with calcium hypochlorite, leading to a range of derivatives. Such synthetic pathways highlight the compound's versatility in forming structurally diverse derivatives, expanding its potential applications in scientific research (Shatsauskas et al., 2017).
Intramolecular Cyclization for Novel Derivatives
Intramolecular cyclization techniques were employed to synthesize N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines from previously synthesized intermediates. This process underscores the compound's role in generating novel pyridine derivatives, potentially useful for diverse scientific applications (Palamarchuk et al., 2019).
Pharmacological Applications
Pharmacological Profile of Related Compounds
YM348, a compound structurally related to the chemical , exhibited high affinity for 5-HT(2C) receptors, suggesting the potential utility of the (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide structure in designing receptor-selective drugs. Such studies provide insights into the pharmacological relevance and therapeutic potential of structurally related compounds (Kimura et al., 2004).
Material Science and Catalysis
Corrosion Inhibition
Schiff’s bases derived from pyridyl substituted triazoles, closely related to the compound of interest, demonstrated significant corrosion inhibition for mild steel, suggesting the potential application of the compound in material sciences, particularly in corrosion protection strategies (Ansari et al., 2014).
Catalysis in Transfer Hydrogenation
Chelating ligands with pyridine donors, structurally similar to the compound , were synthesized and used in transfer hydrogenation catalysis. The ligands were part of Ir(III)-Cp*- and Os(II)-Cym complexes and demonstrated significant reactivity, highlighting the compound's potential role in catalysis (Bolje et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-18-10-15(7-8-19(18)26-25-13)16-9-17(12-23-11-16)24-20(21(22)27)14-5-3-2-4-6-14/h2-12,20,24H,1H3,(H2,22,27)(H,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKDWXLSSQIFDS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(C4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)N[C@H](C4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)

![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)

![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)

